molecular formula C13H22O3 B13533241 Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13533241
M. Wt: 226.31 g/mol
InChI Key: VBLDDIDQBGIOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C13H22O3. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spiro compounds, such as:

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-4-13(11(14)15-5-2)12(16-13)8-6-7-10(3)9-12/h10H,4-9H2,1-3H3

InChI Key

VBLDDIDQBGIOFP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(O1)CCCC(C2)C)C(=O)OCC

Origin of Product

United States

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